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Compound of Interest

Compound Name: ARV-393

cat. No.: B12365025

An In-depth Technical Guide to the Discovery and Development of ARV-393 (Zaloblideg)

Introduction

ARV-393, also known as zaloblideg, is an investigational, orally bioavailable small molecule
classified as a PROteolysis TArgeting Chimera (PROTAC®).[1][2][3] Developed by Arvinas,
Inc., it is designed to selectively target and induce the degradation of the B-cell lymphoma 6
(BCL6) protein.[2][4][5] BCLE6 is a key transcriptional repressor and a major oncogenic driver in
various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[4][6][7]
Deregulated expression of BCL6 is a common feature in these malignancies, where it promotes
cancer cell survival, proliferation, and genomic instability by repressing checkpoints for the cell
cycle, DNA damage response, and apoptosis.[4][8] By harnessing the body's own ubiquitin-
proteasome system, ARV-393 offers a novel therapeutic modality to eliminate BCL6, potentially
overcoming the challenges associated with traditional inhibition of this historically
"undruggable” target.[8][9]

Mechanism of Action

As a heterobifunctional PROTAC, ARV-393 consists of a ligand that binds to the target protein
(BCL®6), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][9] Specifically, ARV-393's
design includes a moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][10]

The mechanism proceeds as follows:

o Ternary Complex Formation: ARV-393 simultaneously binds to BCL6 and the Cereblon E3
ligase, forming a ternary complex.[6][9]
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 Ubiquitination: The proximity induced by the complex allows the E3 ligase to tag the BCL6
protein with a chain of ubiquitin molecules.[1][6]

o Proteasomal Degradation: The polyubiquitinated BCL6 protein is then recognized and
degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][6][9]

o Catalytic Cycle: After degradation of the target, ARV-393 is released and can induce the
degradation of another BCL6 protein, acting in a catalytic manner.

This process leads to the efficient and selective removal of BCL6 from cancer cells, inhibiting
downstream survival signaling pathways and suppressing tumor growth.[9]
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Caption: Mechanism of action for ARV-393 mediated BCL6 degradation.

Preclinical Data

ARV-393 has demonstrated potent single-agent and combination activity in various preclinical
models of non-Hodgkin lymphoma (NHL).
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In Vitro Activity

In multiple cell lines of diffuse large B-cell ymphoma (DLBCL) and Burkitt lymphoma (BL),
ARV-393 has shown high potency.

Parameter Value Cell Lines

DCso (50% Degradation Conc.) <1 nM DLBCL & BL

Glso (50% Growth Inhibition

Conc.)

<1 nM DLBCL & BL

Table 1: In Vitro Potency of ARV-393.[1]

In Vivo Monotherapy Activity

ARV-393 has shown robust single-agent activity in xenograft models.

Model Type Cancer Type Result

Significantly reduced tumor
PDX NTFHL-AI burden in blood, bone marrow,
and spleen.[11]

Transformed Follicular Robust (=95%) tumor growth
Lymphoma (tFL) inhibition (TGI).[11]

PDX

) Dose-responsive TGl
High-Grade B-cell Lymphoma )
CDX correlated with BCL6

(SU-DHL-4) _
degradation.[6][7]

Table 2: Single-Agent In Vivo Efficacy of ARV-393. (PDX: Patient-Derived Xenograft, CDX:
Cell-Derived Xenograft; nTFHL-AI: nodal T-follicular helper cell lymphoma,
angioimmunoblastic-type).

In Vivo Combination Activity

The efficacy of ARV-393 is significantly enhanced when combined with other therapeutic
agents. Preclinical studies suggest mechanistic synergies, as RNA sequencing revealed that
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ARV-393 can upregulate CD20 expression and genes related to interferon signaling and

antigen presentation.[4]

Result (Tumor

Combination Dosing (ARV- Tumor
Model Growth .
Agent 393) o Regressions
Inhibition)
81%
) (Concomitant),
Glofitamab )
3 mg/kg HGBCL CDX 91% (Sequential) -
(CD20xCD3)
vs. 38% (ARV-
393 alone)
10/10
. (Concomitant),
Glofitamab ]
6 mg/kg HGBCL CDX - 7/8 (Sequential)
(CD20xCD3)
vs. 5/11 (ARV-
393 alone)
Rituximab (anti- Superior to )
- SU-DHL-4 CDX 9/9 mice
CD20) monotherapy
Tafasitamab Superior to )
_ - SU-DHL-4 CDX 10/10 mice
(anti-CD19) monotherapy
Polatuzumab Superior to ]
_ - SU-DHL-4 CDX 4/10 mice
(anti-CD79b) monotherapy
Venetoclax Superior to )
) - OClI-Lyl CDX 10/10 mice
(BCL2i) monotherapy
Acalabrutinib Superior to )
] - OCI-Ly10 CDX 10/10 mice
(BTKIi) monotherapy
Tazemetostat Superior to )
_ - SU-DHL-6 CDX 10/10 mice
(EZH2i) monotherapy
Superior to R- Complete
R-CHOP ) )
- - CHOP or ARV- regressions in all
(Chemotherapy) )
393 alone mice
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Table 3: In Vivo Combination Efficacy of ARV-393.[4][12]

Experimental Protocols

Detailed protocols from Arvinas are proprietary. However, a standard methodology for a key

cited experiment, the cell line-derived xenograft (CDX) efficacy study, is described below.

Protocol: In Vivo Efficacy Assessment in a CDX Model

Cell Culture: SU-DHL-4 cells, representing high-grade B-cell lymphoma, are cultured in
appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5%
CO2).

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are
used to prevent graft rejection. Animals are acclimatized for one week prior to the study.

Tumor Implantation: A suspension of SU-DHL-4 cells (e.g., 5-10 million cells in 100 pL of
PBS/Matrigel solution) is subcutaneously injected into the right flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times
per week using digital calipers (Volume = 0.5 x Length x Width?).

Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm?), mice
are randomized into treatment groups (e.g., Vehicle, ARV-393 alone, Combination Agent
alone, ARV-393 + Combination Agent).

Dosing Administration: ARV-393 is administered orally (p.0.) once daily at specified doses
(e.g., 3 or 6 mg/kg).[1][4] The vehicle is typically a formulation-specific buffer. Combination
agents are administered as per their established preclinical schedules and routes.

Efficacy Endpoints:

o Tumor Volume: Measured throughout the study. Tumor Growth Inhibition (TGI) is
calculated at the end of the study relative to the vehicle control group.

o Body Weight: Monitored 2-3 times per week as a measure of general toxicity.
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o Tumor Regressions: Noted when tumor volume decreases below its initial measurement at
the start of treatment.

» Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker
analysis (e.g., Western Blot or immunohistochemistry) to confirm BCL6 protein degradation.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start:
Culture SU-DHL-4 Cells

Implant Cells into
Immunocompromised Mice

;

Monitor Tumor Growth
(Volume ~150 mm3)

Randomize into
Treatment Cohorts

Administer Treatment
(e.g., Oral ARV-393, Vehicle)

Daily Dosing Cycle

Measure Tumor Volume
& Body Weight (2-3x / week)

End of Study:

Sacrifice & Analysis

Calculate TGl & Pharmacodynamic Analysis
Assess Regressions (e.g., Western Blot for BCL6)

Click to download full resolution via product page

Caption: General workflow for a cell line-derived xenograft (CDX) study.
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Clinical Development

ARV-393 is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06393738).
[7]1[11] This multicenter study is designed to assess the safety, tolerability, pharmacokinetics,
pharmacodynamics, and preliminary anti-tumor activity of ARV-393 in adult patients with
relapsed or refractory B-cell non-Hodgkin lymphoma.[7] The trial employs a dose-escalation
design to identify the recommended Phase 2 dose.[7]

Arvinas plans to share initial clinical data from this trial at a medical congress in 2026.[4]
Furthermore, based on the strong preclinical synergy, the company intends to add a
combination cohort to the study in 2026, evaluating ARV-393 with the CD20xCD3 bispecific
antibody glofitamab for patients with DLBCL.[4][12]

Protocol =~ r---------------eem

Phase 1 Trial Phase 1 Expansion : . |jm—— -
(NCT06393738) Amendment > (Planned 2026) Determine RP2D > Pivotal Data | N
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Caption: Clinical development pathway for ARV-393.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. PROTAC Pipeline | Arvinas [arvinas.com]

3. trial.medpath.com [trial.medpath.com]

4. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News
[stocktitan.net]

5. arvinasmedical.com [arvinasmedical.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://ashpublications.org/blood/article/144/Supplement%201/6505/527479/Phase-1-Study-of-ARV-393-a-PROTAC-BCL6-Degrader-in
https://firstwordpharma.com/story/5972838
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://ashpublications.org/blood/article/144/Supplement%201/6505/527479/Phase-1-Study-of-ARV-393-a-PROTAC-BCL6-Degrader-in
https://ashpublications.org/blood/article/144/Supplement%201/6505/527479/Phase-1-Study-of-ARV-393-a-PROTAC-BCL6-Degrader-in
https://www.stocktitan.net/news/ARVN/arvinas-presents-preclinical-data-supporting-mechanistic-synergies-e7pfq689tzqc.html
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.stocktitan.net/news/ARVN/arvinas-presents-preclinical-data-supporting-mechanistic-synergies-e7pfq689tzqc.html
https://www.streetinsider.com/Corporate+News/Arvinas+presents+preclinical+data+on+ARV-393+drug+combination/25708421.html
https://www.benchchem.com/product/b12365025?utm_src=pdf-body-img
https://www.benchchem.com/product/b12365025?utm_src=pdf-body
https://www.benchchem.com/product/b12365025?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/arv-393.html
https://www.arvinas.com/research-and-development/pipeline/
https://trial.medpath.com/drug/90729b4460d11888/arv-393
https://www.stocktitan.net/news/ARVN/arvinas-presents-preclinical-data-supporting-mechanistic-synergies-e7pfq689tzqc.html
https://www.stocktitan.net/news/ARVN/arvinas-presents-preclinical-data-supporting-mechanistic-synergies-e7pfq689tzqc.html
https://arvinasmedical.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

6. researchgate.net [researchgate.net]

7. ashpublications.org [ashpublications.org]

8. Arvinas to Present Preclinical Data for ARV-393 at the 2025 American Society of
Hematology (ASH) Annual Meeting | Arvinas [ir.arvinas.com]

e 9. Facebook [cancer.gov]

e 10. drughunter.com [drughunter.com]

e 11. firstwordpharma.com [firstwordpharma.com]
e 12. streetinsider.com [streetinsider.com]

 To cite this document: BenchChem. [Discovery and development of ARV-393]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365025#discovery-and-development-of-arv-393]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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